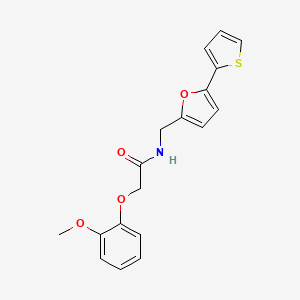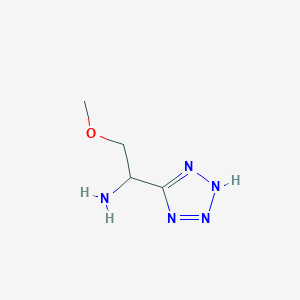
1-(2-Bromophenyl)tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)tetrazole is a solid compound with a molecular weight of 225.05 . It is a 5-substituted 1H-tetrazole . The IUPAC name for this compound is 1-(2-bromophenyl)-1H-tetraazole .
Synthesis Analysis
The synthesis of this compound can be achieved via silica supported sulfuric acid catalyzed [3+2] cycloaddition of nitriles and sodium azide . A variety of synthetic methods have been reported, including the use of water as a solvent, moderate conditions, non-toxic procedures, easy extractions, and low cost .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis
Tetrazoles, including this compound, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds . Copper-catalyzed reaction of 5-(2-bromophenyl)-1H-tetrazole with ethyl 2-cyanoacetate has been reported to afford ethyl 1,3-diaminoisoquinoline-4-carboxylate .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Multicomponent Reactions for Tetrazole Derivatives
Tetrazole derivatives, including 1-(2-Bromophenyl)tetrazole, are pivotal in medicinal chemistry due to their bioisosterism to carboxylic acids and amides, metabolic stability, and favorable physicochemical properties. Multicomponent reactions (MCRs) provide a convergent pathway to these compounds, enhancing novelty, diversity, and complexity. This synthesis approach, although not fully explored, presents significant potential for developing new tetrazole scaffolds with varied applications in drug design and discovery (Neochoritis, Zhao, & Dömling, 2019).
Ligands in Catalysis
1-(2-Iodophenyl)-1H-tetrazole, a compound similar in structure to this compound, has been utilized as a ligand in the Pd(II) catalyzed Heck reaction. This application underlines the role of tetrazole derivatives in facilitating cross-coupling reactions, leading to the synthesis of complex organic molecules with high yields, showcasing their versatility in catalytic processes (Gupta, Song, & Oh, 2004).
High-Temperature Proton Exchange Membranes
In material science, polybenzimidazoles containing bulky substituents and ether linkages, synthesized from tetraamines including those related to tetrazole chemistry, have shown promising applications in high-temperature proton exchange membrane fuel cells (PEMFC). These materials offer excellent thermal and oxidative stability, mechanical properties, and high proton conductivity, indicating the potential of tetrazole derivatives in enhancing the performance of fuel cells (Chen et al., 2016).
Synthesis of Brominated Tetrazole Derivatives
The synthesis of 1-Bromine-5-Phenyl-Tetrazole demonstrates the chemical versatility and reactivity of tetrazole derivatives under optimized conditions, highlighting their potential as intermediates in organic synthesis and their role in developing new materials or pharmaceutical compounds (Chen Yong-zhou, 2005).
Luminescent Iridium Complexes
Tetrazole derivatives have been employed as ancillary ligands in the synthesis of luminescent iridium complexes, facilitating color tuning and expanding the applications of these complexes in light-emitting devices. This research underscores the importance of tetrazole derivatives in the development of new photophysical materials with potential applications in organic electronics (Stagni et al., 2008).
Safety and Hazards
Orientations Futures
Tetrazoles, including 1-(2-Bromophenyl)tetrazole, have a wide range of applications in many fields such as medicine, agriculture, material science, etc . They play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways , which suggests potential for future advancements in green chemistry.
Mécanisme D'action
Target of Action
1-(2-Bromophenyl)tetrazole, like other tetrazole derivatives, is known to exhibit a wide range of medicinal activity and potential role in biosciences . .
Mode of Action
It’s worth noting that tetrazole derivatives are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that this compound may interact with its targets in a similar manner, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
Tetrazoles in general are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities . This suggests that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , which suggests that this compound may have similar properties. This could potentially impact the compound’s bioavailability.
Result of Action
Given the broad range of biological effects exhibited by tetrazoles , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific target and biochemical pathway involved.
Propriétés
IUPAC Name |
1-(2-bromophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIHTZCRHRSTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
309737-83-5 |
Source


|
| Record name | 1-(2-bromophenyl)-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

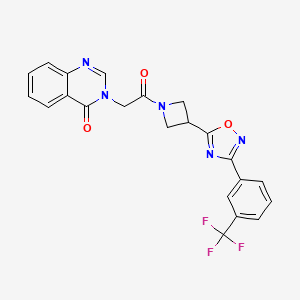
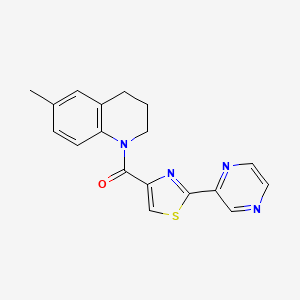
![{[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B2915743.png)
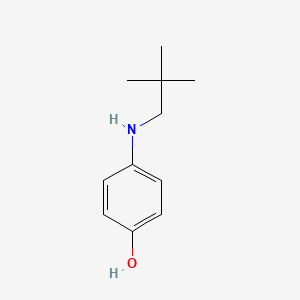

![(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide](/img/structure/B2915746.png)

![1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2915750.png)
![1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2915752.png)
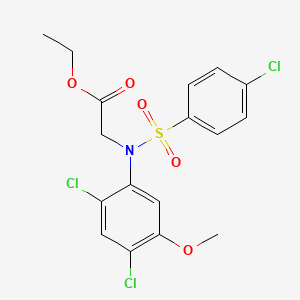
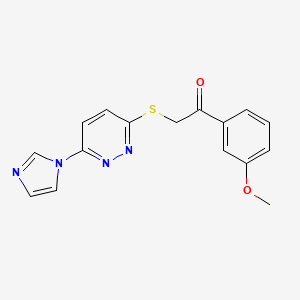
![7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B2915755.png)
